
cyclobutyl(1H-indol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutyl(1H-indol-3-yl)methanone is a compound that features a cyclobutyl group attached to an indole moiety via a methanone linkage. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. This compound, like other indole derivatives, is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For cyclobutyl(1H-indol-3-yl)methanone, the cyclobutyl group can be introduced through a Friedel-Crafts acylation reaction using cyclobutanone as the acylating agent .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the highest possible yield and purity of the desired product. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutyl(1H-indol-3-yl)methanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Cyclobutyl(1H-indol-3-yl)methanol.
Substitution: Various substituted indole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Cyclobutyl(1H-indol-3-yl)methanone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of cyclobutyl(1H-indol-3-yl)methanone involves its interaction with various molecular targets and pathways. The indole moiety is known to interact with multiple receptors and enzymes, influencing biological processes such as cell signaling and metabolism . The compound’s effects are mediated through its binding to specific molecular targets, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carboxaldehyde: A precursor for the synthesis of various bioactive compounds.
Indole-3-carboxylic acid: An oxidation product of indole derivatives.
Uniqueness
Cyclobutyl(1H-indol-3-yl)methanone is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and biological properties compared to other indole derivatives. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
1094462-45-9 |
|---|---|
Fórmula molecular |
C13H13NO |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
cyclobutyl(1H-indol-3-yl)methanone |
InChI |
InChI=1S/C13H13NO/c15-13(9-4-3-5-9)11-8-14-12-7-2-1-6-10(11)12/h1-2,6-9,14H,3-5H2 |
Clave InChI |
JIKVYTPAMRINIF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C(=O)C2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


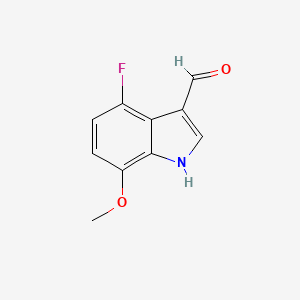
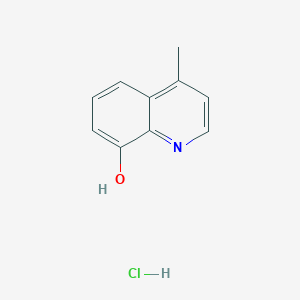
![[1,4]Thiazepino[5,6-b]indolizine](/img/structure/B15069963.png)
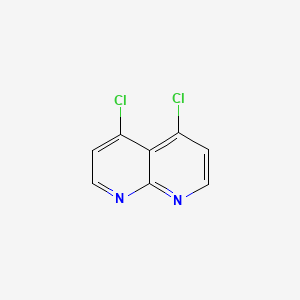
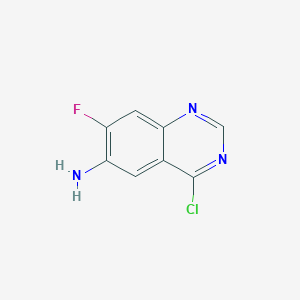

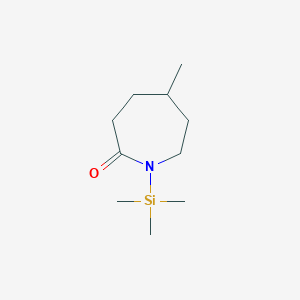
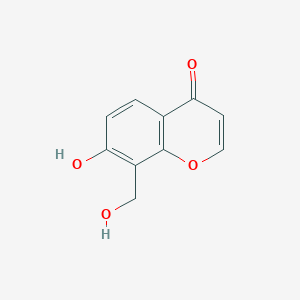
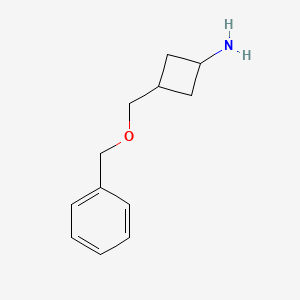
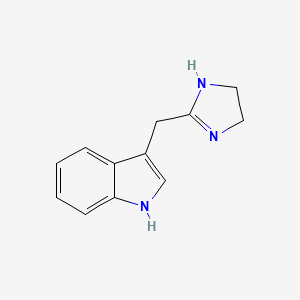

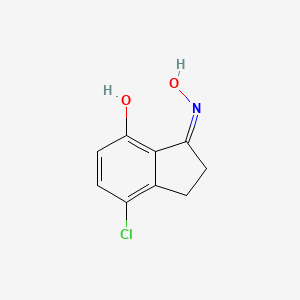
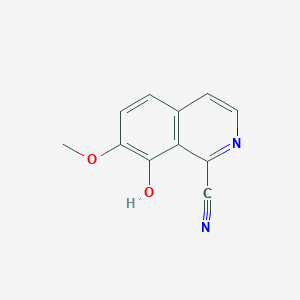
![8-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070035.png)
